4-Chloro-2-cyclopropyl-5-methoxypyrimidine

CAS No.: 1862937-65-2

Cat. No.: VC3102090

Molecular Formula: C8H9ClN2O

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1862937-65-2 |

|---|---|

| Molecular Formula | C8H9ClN2O |

| Molecular Weight | 184.62 g/mol |

| IUPAC Name | 4-chloro-2-cyclopropyl-5-methoxypyrimidine |

| Standard InChI | InChI=1S/C8H9ClN2O/c1-12-6-4-10-8(5-2-3-5)11-7(6)9/h4-5H,2-3H2,1H3 |

| Standard InChI Key | UBTIRSNOUKGTEW-UHFFFAOYSA-N |

| SMILES | COC1=CN=C(N=C1Cl)C2CC2 |

| Canonical SMILES | COC1=CN=C(N=C1Cl)C2CC2 |

Introduction

Molecular Characteristics and Structure

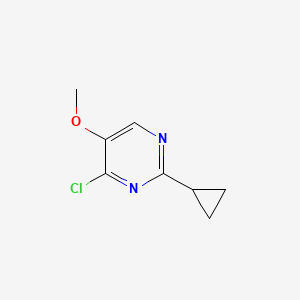

4-Chloro-2-cyclopropyl-5-methoxypyrimidine is characterized by a pyrimidine core with specific functional group substitutions. The pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, serves as the foundation of this molecule. The compound features four key substituents: a chloro group at position 4, a cyclopropyl group at position 2, a methoxy group at position 5, and hydrogen at position 6.

The presence of these functional groups contributes to the compound's unique reactivity profile. The chloro group at position 4 creates an electrophilic site that can participate in nucleophilic substitution reactions, while the methoxy group at position 5 affects the electronic distribution within the ring system. The cyclopropyl group at position 2 introduces additional structural complexity and potential for specific interactions in biological systems.

Molecular and Structural Data

The molecular details of 4-Chloro-2-cyclopropyl-5-methoxypyrimidine are summarized in Table 1, providing essential information for researchers working with this compound.

| Property | Value |

|---|---|

| CAS Number | 1862937-65-2 |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.62 g/mol |

| IUPAC Name | 4-chloro-2-cyclopropyl-5-methoxypyrimidine |

| InChI | InChI=1S/C8H9ClN2O/c1-12-6-4-10-8(5-2-3-5)11-7(6)9/h4-5H,2-3H2,1H3 |

| InChI Key | UBTIRSNOUKGTEW-UHFFFAOYSA-N |

| Canonical SMILES | COc1cnc(nc1Cl)C2CC2 |

Table 1: Molecular identification data for 4-Chloro-2-cyclopropyl-5-methoxypyrimidine

Physical and Chemical Properties

The physical and chemical properties of 4-Chloro-2-cyclopropyl-5-methoxypyrimidine influence its behavior in various chemical reactions and its potential applications in research and development.

Spectroscopic Properties

Spectroscopic data provides valuable insights into the structure and purity of organic compounds. For 4-Chloro-2-cyclopropyl-5-methoxypyrimidine, the predicted collision cross-section data is available from spectroscopic studies, as shown in Table 2 .

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 185.04762 | 136.7 |

| [M+Na]⁺ | 207.02956 | 152.9 |

| [M+NH₄]⁺ | 202.07416 | 146.1 |

| [M+K]⁺ | 223.00350 | 147.2 |

| [M-H]⁻ | 183.03306 | 146.1 |

| [M+Na-2H]⁻ | 205.01501 | 147.5 |

| [M]⁺ | 184.03979 | 143.1 |

| [M]⁻ | 184.04089 | 143.1 |

Table 2: Predicted collision cross-section data for 4-Chloro-2-cyclopropyl-5-methoxypyrimidine

These spectroscopic values are essential for analytical chemistry applications, particularly in mass spectrometry studies involving this compound.

Synthesis Methods and Approaches

The synthesis of 4-Chloro-2-cyclopropyl-5-methoxypyrimidine typically involves multiple steps and specific reaction conditions. While direct synthesis information for this exact compound is limited in the available literature, we can extrapolate from similar pyrimidine derivatives.

General Synthetic Routes

The synthesis of substituted pyrimidines like 4-Chloro-2-cyclopropyl-5-methoxypyrimidine generally follows established pathways in heterocyclic chemistry. Based on synthesis patterns for similar compounds, potential routes might include:

-

Cyclization reactions starting from appropriate acyclic precursors

-

Modification of pre-existing pyrimidine scaffolds through selective substitution reactions

-

Cross-coupling reactions to introduce the cyclopropyl moiety

For the closely related compound 4-Chloro-2-cyclopropyl-6-methoxypyrimidine, synthesis typically involves multiple steps starting from readily available precursors.

Reaction Conditions

The synthesis of substituted pyrimidines generally requires carefully controlled conditions. For compounds similar to 4-Chloro-2-cyclopropyl-5-methoxypyrimidine, these conditions often include:

-

Addition Reactions: Involving anhydrous methanol, appropriate solvents, and catalysts like dry hydrogen chloride gas

-

Condensation Reactions: Using deacidification agents and appropriate nitrogen sources

-

Cyclization Reactions: Employing Lewis acid protecting agents

-

Methoxylation Reactions: Using methanol and bases such as sodium hydroxide

While these conditions represent general approaches for similar compounds, specific optimization would be required for the synthesis of 4-Chloro-2-cyclopropyl-5-methoxypyrimidine.

Chemical Reactivity and Transformations

The structural features of 4-Chloro-2-cyclopropyl-5-methoxypyrimidine enable it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions

Applications in Scientific Research

4-Chloro-2-cyclopropyl-5-methoxypyrimidine serves various functions in scientific research, particularly in the development of new chemical entities with potential biological activity.

Chemical Synthesis Applications

In chemical synthesis, this compound functions primarily as an intermediate for the creation of more complex molecules. Its reactive sites, particularly the chloro group at position 4, allow for further elaboration through various synthetic transformations.

Applications in Medicinal Chemistry

In medicinal chemistry, compounds like 4-Chloro-2-cyclopropyl-5-methoxypyrimidine can serve as starting points for drug discovery programs. The pyrimidine scaffold appears in numerous biologically active compounds and approved drugs, making derivatives like this valuable in pharmaceutical research.

Comparison with Related Compounds

Understanding the relationship between 4-Chloro-2-cyclopropyl-5-methoxypyrimidine and similar compounds provides valuable context for researchers working with pyrimidine derivatives.

Structural Analogs

Several structural analogs of 4-Chloro-2-cyclopropyl-5-methoxypyrimidine have been reported in the literature, including:

-

4-Chloro-2-cyclopropyl-6-methoxypyrimidine: A positional isomer with the methoxy group at position 6 instead of position 5

-

4-Chloro-2-methoxypyrimidine: A simpler analog lacking the cyclopropyl group

-

4-Chloro-2-cyclopropyl-6-methylpyrimidine: A related compound with a methyl group at position 6 instead of a methoxy group at position 5

These structural variations can significantly impact the physical, chemical, and potentially biological properties of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume